molecular formula C7H12O2 B045741 Pentanal, 2-ethyl-4-oxo-(9CI) CAS No. 111832-67-8

Pentanal, 2-ethyl-4-oxo-(9CI)

Cat. No.: B045741
CAS No.: 111832-67-8
M. Wt: 128.17 g/mol
InChI Key: CIQUERDAZQQOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,4-pentanedione, also known as 3-ethyl-2,4-pentanedione, is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1,4-pentanedione can be synthesized through the condensation of acetone and acetic anhydride in the presence of a catalyst such as boron trifluoride . This method is known for its simplicity and high yield. Another classical synthesis method involves the reaction of ethyl acetate with acetone .

Industrial Production Methods

In industrial settings, the production of 2-ethyl-1,4-pentanedione typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone into alcohols.

    Substitution: It can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, various substituted diketones or other derivatives can be formed.

Scientific Research Applications

2-Ethyl-1,4-pentanedione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,4-pentanedione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the 3-position provides steric and electronic effects that differentiate it from other diketones.

Properties

CAS No.

111832-67-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethyl-4-oxopentanal

InChI

InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3

InChI Key

CIQUERDAZQQOHF-UHFFFAOYSA-N

SMILES

CCC(CC(=O)C)C=O

Canonical SMILES

CCC(CC(=O)C)C=O

Synonyms

Pentanal, 2-ethyl-4-oxo- (9CI)

Origin of Product

United States

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